3-bromo-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide
Description
3-bromo-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a benzothiazole moiety, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Properties
IUPAC Name |
3-bromo-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3OS2/c1-13-5-10-18-19(11-13)29-21(25-18)14-6-8-17(9-7-14)24-22(28)26-20(27)15-3-2-4-16(23)12-15/h2-12H,1H3,(H2,24,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYYIQNOBVJZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with various aromatic aldehydes in the presence of a piperidine catalyst . Another approach involves the use of microwave irradiation and one-pot multicomponent reactions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as molecular hybridization and microwave irradiation are employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-bromo-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromophenoxy)-N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)acetamide
- 3-[(1,3-benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-ol
Uniqueness
3-bromo-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide is unique due to its specific structural features, such as the presence of both bromine and benzothiazole moieties. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
